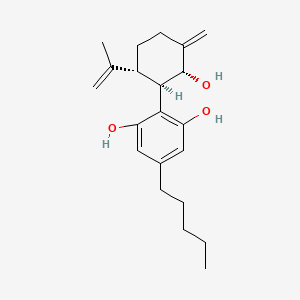

Hexocannabitriol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H30O3 |

|---|---|

Peso molecular |

330.5 g/mol |

Nombre IUPAC |

2-[(1R,2R,6R)-2-hydroxy-3-methylidene-6-prop-1-en-2-ylcyclohexyl]-5-pentylbenzene-1,3-diol |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-8-15-11-17(22)20(18(23)12-15)19-16(13(2)3)10-9-14(4)21(19)24/h11-12,16,19,21-24H,2,4-10H2,1,3H3/t16-,19+,21-/m0/s1 |

Clave InChI |

YVEPGCZIBQXPJW-SCWSEQNSSA-N |

SMILES isomérico |

CCCCCC1=CC(=C(C(=C1)O)[C@H]2[C@@H](CCC(=C)[C@@H]2O)C(=C)C)O |

SMILES canónico |

CCCCCC1=CC(=C(C(=C1)O)C2C(CCC(=C)C2O)C(=C)C)O |

Origen del producto |

United States |

Foundational & Exploratory

Hexocannabitriol: A Technical Guide to a Novel Nrf2 Pathway Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexocannabitriol (HCBT) is a recently identified hydroxylated analog of cannabidiol (CBD) found in Cannabis sativa.[1] Unlike its parent compound, HCBT is a non-intoxicating cannabinoid that exhibits potent biological activity independent of the canonical cannabinoid receptors CB1 and CB2.[2] Emerging research has highlighted its role as a significant activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, suggesting considerable potential in chemoprevention and the treatment of diseases associated with oxidative stress.[3][4] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological activity with a focus on the Nrf2 pathway, and detailed experimental protocols.

Introduction

Phytocannabinoids have long been a subject of intense scientific scrutiny due to their diverse pharmacological profiles. While Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) have historically been the primary focus, recent advancements in analytical techniques have led to the discovery of numerous minor cannabinoids with unique biological activities. This compound, a hydroxylated derivative of CBD, is one such compound that has garnered attention for its potent antioxidant and cytoprotective properties.[2] This document serves as a core technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is structurally similar to CBD, with the key distinction of an additional hydroxyl group and a shift in the position of a double bond. Its chemical identity has been established through various analytical techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀O₃ | |

| Molecular Weight | 330.5 g/mol | |

| Synonyms | 2(R)-hydroxy-Δ⁷-Cannabidiol, 2(R)-hydroxy-Δ⁷-CBD | |

| CAS Number | 380495-68-1 | |

| Appearance | Pale yellow amorphous solid | |

| Solubility | Soluble in DMF (5 mg/ml), DMSO (5 mg/ml), and Ethanol (10 mg/ml). Insoluble in PBS (pH 7.2). |

Biological Activity: Nrf2 Pathway Activation

The most significant biological activity of this compound reported to date is its potent, ROS-independent activation of the Nrf2 signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon activation by inducers, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.

This compound has been shown to be a more potent activator of the Nrf2 pathway than its parent compound, CBD. This activity is attributed to the unique structural arrangement of the 2-hydroxy-Δ¹,⁷ hexomethylene group.

Quantitative Data: Nrf2 Activation

The Nrf2 activation potential of this compound was quantified using a luciferase reporter gene assay in HaCaT-ARE-Luc cells. The results are summarized below, with the effect of the known Nrf2 activator, tert-butylhydroquinone (TBHQ), set as 100% activation.

| Compound | Concentration (µM) | Nrf2 Activation (% of TBHQ) |

| This compound | 1 | 20% |

| 10 | 144% | |

| 25 | 202% | |

| Cannabidiol (CBD) | 1 | ~5% |

| 10 | ~10% | |

| 25 | ~25% |

Experimental Protocols

Proposed Synthesis of this compound

While this compound has been isolated from the mother liquors of CBD crystallization from hemp extracts, a specific, detailed synthetic protocol for its de novo synthesis or direct conversion from CBD has not yet been published. Based on known cannabinoid chemistry, a plausible multi-step synthetic route could involve the regioselective epoxidation of the endocyclic double bond of a protected CBD derivative, followed by a Yamamoto rearrangement to introduce the hydroxyl group and shift the double bond. A final deprotection step would yield this compound. This proposed pathway requires further experimental validation.

Isolation of this compound from Cannabis sativa

The following is a general workflow for the isolation of this compound from hemp extracts, based on the published discovery.

Caption: Workflow for the isolation of this compound.

Methodology:

-

Source Material: Utilize the mother liquors remaining after the crystallization of CBD from a hemp extract.

-

Profiling: Subject the mother liquors to Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and molecular networking analysis to identify the parent m/z ratio corresponding to this compound (C₂₁H₃₀O₃).

-

Isolation: Employ preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the components of the mother liquor.

-

Fraction Collection: Collect fractions corresponding to the target m/z identified in the profiling step.

-

Structural Elucidation: Analyze the purified fraction using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of this compound.

Nrf2 Activation Assay

This protocol describes a luciferase reporter assay to quantify the Nrf2 activation potential of a test compound.

Caption: Experimental workflow for the Nrf2 activation assay.

Materials:

-

HaCaT-ARE-Luc cell line (human keratinocytes stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element)

-

96-well plates

-

CO₂ incubator

-

Test compound (this compound)

-

Positive control (e.g., 20 µM tert-butylhydroquinone - TBHQ)

-

Luciferase assay system

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Plate HaCaT-ARE-Luc cells in 96-well plates at a density of 2 x 10⁴ cells/well.

-

Incubation: Culture the cells in a CO₂ incubator at 37°C until they reach the desired confluency.

-

Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 1, 10, and 25 µM this compound) for 6 hours. Include a positive control (TBHQ) and a vehicle control.

-

Cell Lysis: After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysates.

-

Measurement: Measure the luminescence using a multimode plate reader.

-

Data Analysis: Express the results as a percentage-fold induction relative to the positive control (TBHQ), which is set at 100%.

General Antioxidant Activity Assays

While specific data for this compound in broad-spectrum antioxidant assays is not yet available, the following are standard protocols used to assess the antioxidant capacity of cannabinoids.

4.4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

4.4.2. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Mix the test compound with the FRAP reagent.

-

Incubate the mixture at 37°C.

-

Measure the absorbance at 593 nm.

-

Quantify the antioxidant capacity by comparing the absorbance to a standard curve of a known antioxidant (e.g., Trolox).

Signaling Pathway

The primary signaling pathway modulated by this compound is the Keap1-Nrf2 pathway.

Caption: The Keap1-Nrf2 signaling pathway and the action of this compound.

Future Directions

The discovery of this compound and its potent Nrf2-activating properties opens up new avenues for research and development. Future studies should focus on:

-

Developing a robust and scalable synthesis to enable further preclinical and clinical investigations.

-

Elucidating the precise molecular mechanism by which this compound interacts with Keap1 to promote Nrf2 activation.

-

Conducting in vivo studies to evaluate the efficacy of this compound in animal models of diseases associated with oxidative stress, such as cancer, neurodegenerative diseases, and inflammatory conditions.

-

Assessing the pharmacokinetic and safety profile of this compound.

-

Investigating potential synergistic effects with other cannabinoids or therapeutic agents.

Conclusion

This compound represents a promising new lead compound in the field of cannabinoid-based therapeutics. Its unique ability to potently activate the Nrf2 pathway, independent of CB1 and CB2 receptor interaction, distinguishes it from other known cannabinoids. The data presented in this technical guide underscore the need for continued research to fully unlock the therapeutic potential of this novel molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Conversion of Cannabidiol (CBD) into Psychotropic Cannabinoids Including Tetrahydrocannabinol (THC): A Controversy in the Scientific Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid spoilage, metabolism and cannabidiol(CBD) conversion to Tetrahydrocannabinol(THC) mechanisms with energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabidiol: Bridge between Antioxidant Effect, Cellular Protection, and Cognitive and Physical Performance - PMC [pmc.ncbi.nlm.nih.gov]

Hexocannabitriol: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexocannabitriol (HCBT) is a recently identified hydroxylated derivative of cannabidiol (CBD), demonstrating significant potential as a bioactive compound.[1][2] Isolated from the mother liquors of CBD crystallization from hemp (Cannabis sativa), this phytocannabinoid has garnered interest for its potent antioxidant properties and its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in a reactive oxygen species (ROS)-independent manner.[2][3][4] This technical guide provides an in-depth overview of the natural sourcing and detailed experimental protocols for the isolation of this compound. Furthermore, it elucidates its interaction with the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

Natural Sources and Abundance

This compound is not a primary cannabinoid synthesized in significant quantities by the Cannabis sativa plant. Instead, it has been identified as a natural product found in the processed biomass of hemp. Specifically, it is isolated from the "mother liquors" that remain after the industrial crystallization of CBD from hemp extracts. This indicates that this compound is likely a minor cannabinoid or a derivative formed during the extraction and purification processes of more abundant cannabinoids like CBD.

Currently, there is a lack of quantitative data on the specific concentrations of this compound in different chemovars or cultivars of Cannabis sativa. Research has focused on its isolation from the byproducts of large-scale CBD production, highlighting its status as a trace compound.

Table 1: Qualitative Data on this compound in Cannabis sativa

| Parameter | Description | Reference |

| Natural Source | Mother liquors from the crystallization of CBD from hemp (Cannabis sativa) extracts. | |

| Abundance | Considered a trace cannabinoid. Quantitative data in various Cannabis strains is not yet available. | |

| Chemical Class | Hydroxylated cannabidiol (CBD) analogue. |

Isolation Methodology

The isolation of this compound involves a multi-step phytochemical analysis of the mother liquors generated during CBD purification. The following protocol is a detailed representation of the methodology described in the scientific literature.

Experimental Protocol: Isolation of this compound

2.1.1. Starting Material:

-

Mother liquors obtained from the crystallization of cannabidiol (CBD) from hemp (Cannabis sativa) extract.

2.1.2. Equipment:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Chromatography columns (e.g., Sephadex LH-20, silica gel)

-

Rotary evaporator

-

Standard laboratory glassware

2.1.3. Reagents:

-

Solvents for chromatography (e.g., n-hexane, chloroform, methanol, ethyl acetate)

-

Deuterated solvents for NMR analysis

2.1.4. Procedure:

-

Initial Fractionation:

-

The CBD mother liquor is subjected to a primary chromatographic separation. A common technique is column chromatography using Sephadex LH-20 with a solvent system such as chloroform/methanol (1:1).

-

Fractions are collected and monitored by analytical techniques like thin-layer chromatography (TLC) or LC-MS.

-

-

Silica Gel Chromatography:

-

Fractions identified as containing compounds of interest are further purified using silica gel column chromatography.

-

A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). This allows for the separation of compounds based on their polarity.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, fractions containing this compound are subjected to semi-preparative HPLC.

-

A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) is used to isolate the pure compound.

-

-

Structural Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are used to determine the precise chemical structure and stereochemistry of the compound.

-

Experimental Workflow Diagram

Biological Activity: Modulation of the Nrf2 Signaling Pathway

This compound has been identified as a potent activator of the Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. A significant finding is that this compound activates this pathway in a manner that is independent of the generation of reactive oxygen species (ROS), which is a common mechanism for other Nrf2 activators.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon activation by inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2 Signaling Pathway Diagram

Conclusion

This compound represents a novel and promising phytocannabinoid with significant biological activity. While its natural abundance in Cannabis sativa appears to be low, its presence in the byproducts of CBD manufacturing presents a viable source for its isolation. The detailed protocol provided herein offers a roadmap for researchers to obtain pure this compound for further investigation. Its unique, ROS-independent activation of the Nrf2 pathway positions it as a compelling candidate for the development of new therapeutic agents aimed at combating oxidative stress-related diseases. Future research should focus on quantifying its presence in various Cannabis cultivars and further exploring its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for the Identification of Hexocannabitriol (HCBT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexocannabitriol (HCBT) is a lesser-known phytocannabinoid found in Cannabis sativa.[1] As research into the therapeutic potential of minor cannabinoids expands, robust and reliable analytical methods for their identification and quantification are crucial. These application notes provide detailed protocols for the analysis of HCBT using common analytical techniques in forensic and research laboratories, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

Due to the limited availability of specific validated methods for this compound, the following protocols have been adapted from established and validated methods for other minor and major cannabinoids.[2][3][4][5] It is recommended that any laboratory implementing these methods performs an in-house validation to ensure accuracy and precision.

Analytical Techniques

A variety of analytical techniques can be employed for the identification and quantification of cannabinoids. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common separation techniques, often coupled with mass spectrometry (MS) for detection and identification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for cannabinoid analysis. It offers high chromatographic resolution and is often used in forensic analysis. Derivatization is typically required for acidic cannabinoids to prevent decarboxylation in the heated injector.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained popularity due to its high sensitivity and selectivity, and its ability to analyze both acidic and neutral cannabinoids without derivatization. It is particularly useful for complex matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structure elucidation of new or unknown compounds, including cannabinoids. It provides detailed information about the chemical structure and connectivity of atoms.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of cannabinoids using LC-MS/MS and GC-MS, adapted from published methods. These values can serve as a benchmark for method development and validation for this compound analysis.

| Parameter | LC-MS/MS | GC-MS |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.1 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL | 0.2 µg/mL |

| Linearity (R²) | > 0.99 | > 0.99 |

| Accuracy (% Bias) | ± 15% | ± 15% |

| Precision (% RSD) | < 15% | < 15% |

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from validated methods for the quantification of various phytocannabinoids in different matrices.

1. Sample Preparation (for Cannabis Plant Material)

-

Accurately weigh approximately 100 mg of homogenized and dried plant material.

-

Add 10 mL of a 9:1 methanol/chloroform extraction solvent.

-

Vortex for 30 seconds and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

Dilute the extract with methanol to a concentration within the calibration range.

2. LC-MS/MS Instrumentation and Conditions

-

UHPLC System: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

-

Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 70% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: To be determined by infusing a this compound analytical standard. A precursor ion corresponding to [M+H]+ and at least two product ions should be selected.

3. Calibration and Quantification

-

Prepare a stock solution of this compound analytical reference standard (available from suppliers like Cayman Chemical) in methanol.

-

Prepare a series of calibration standards by serial dilution of the stock solution, ranging from 1 ng/mL to 1000 ng/mL.

-

Analyze the calibration standards and samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Identification of this compound by GC-MS

This protocol is adapted from established GC-MS methods for cannabinoid profiling.

1. Sample Preparation and Derivatization

-

Extract the sample as described in the LC-MS/MS protocol.

-

Evaporate 100 µL of the extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

MS System: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

3. Data Analysis

-

Identify the derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum should be compared to a reference spectrum if available or interpreted based on fragmentation patterns of similar cannabinoids.

Protocol 3: Structure Elucidation of this compound by NMR

This protocol provides a general workflow for the structural analysis of a purified cannabinoid like this compound.

1. Sample Preparation

-

Dissolve 1-5 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in a 5 mm NMR tube.

2. NMR Experiments

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D Experiments: ¹H NMR, ¹³C NMR.

-

2D Experiments: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine stereochemistry.

3. Structure Elucidation

-

Assign the ¹H and ¹³C chemical shifts using the combination of 1D and 2D NMR data.

-

Use the correlations from COSY, HSQC, and HMBC spectra to piece together the molecular fragments and confirm the overall structure of this compound.

Visualizations

Experimental Workflow for HCBT Identification

Caption: General workflow for the identification and quantification of this compound.

Hypothesized Signaling Pathways for this compound

Based on the known pharmacology of other minor cannabinoids, this compound is hypothesized to interact with several key signaling pathways. Minor cannabinoids have been shown to act as agonists or antagonists at various receptors, including cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs). The activation of these receptors can lead to a variety of cellular responses. For instance, activation of CB1 receptors can lead to the inhibition of adenylyl cyclase and the activation of G protein-gated inward rectifier K+ (GIRK) channels. Some minor cannabinoids can also directly activate TRPV1 channels.

Caption: Potential signaling pathways of this compound based on related cannabinoids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Proposed HPLC-MS/MS Method for the Analysis of Hexocannabitriol

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Hexocannabitriol is a phytocannabinoid structurally related to other well-known cannabinoids. As interest in the therapeutic potential and metabolic fate of various cannabinoids grows, robust and sensitive analytical methods are required for their accurate quantification in biological matrices and other samples. This application note describes a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of this compound. The method is designed for research and forensic applications, providing a reliable approach for the selective and sensitive quantification of this compound.

The methodology leverages the selectivity of HPLC for the separation of this compound from other cannabinoids and matrix components, combined with the high sensitivity and specificity of tandem mass spectrometry for detection. The proposed sample preparation, chromatographic conditions, and mass spectrometric parameters are based on established methods for the analysis of structurally similar cannabinoids and are intended to serve as a robust starting point for method development and validation.[1][2][3][4][5]

Analytical Method

Liquid Chromatography Conditions

| Parameter | Recommended Setting |

| HPLC System | A validated UHPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | 70% B to 95% B over 5 min, hold for 2 min, return to initial conditions |

Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Proposed MRM Transitions for this compound

Based on the structure of this compound (C21H30O3, MW: 330.5), the protonated precursor ion [M+H]+ is expected at m/z 331.2. Common fragmentation pathways for hydroxylated cannabinoids include losses of water (H2O) and cleavages of the cyclohexene ring structure. The following are proposed transitions for method development:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| This compound | 331.2 | 313.2 | Quantifier (Loss of H2O) |

| This compound | 331.2 | 193.1 | Qualifier (Cleavage product) |

Note: Collision energies for these transitions will need to be optimized empirically on the specific instrument being used.

Quantitative Performance (Exemplary Data)

The following table summarizes the expected performance characteristics of this method, based on typical values achieved for the analysis of other cannabinoids in biological matrices. These values should be confirmed during in-house method validation.

| Parameter | Expected Performance |

| Linear Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

Experimental Protocols

Standard and Sample Preparation

Materials:

-

This compound analytical reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Biological matrix (e.g., plasma, serum, urine)

-

Internal Standard (IS) (e.g., a deuterated analog of a similar cannabinoid)

Protocol for Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Protocol for Sample Preparation (Protein Precipitation for Plasma/Serum):

-

Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 70% Mobile Phase B).

-

Vortex briefly and transfer to an autosampler vial for injection.

HPLC-MS/MS Analysis Protocol

-

Equilibrate the HPLC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

-

Set up the analytical sequence in the instrument control software, including blanks, calibration standards, QC samples, and unknown samples.

-

Inject 5 µL of each prepared sample into the system.

-

Acquire data using the MRM mode with the proposed transitions for this compound and the selected internal standard.

-

Process the data using the appropriate software. Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

-

Quantify this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

Caption: Workflow for this compound analysis.

Disclaimer: This is a proposed method and requires full validation according to the relevant regulatory guidelines before its use in a laboratory setting. The mass spectrometric parameters, in particular, should be optimized for the specific instrument used.

References

- 1. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation of Cannabidiol Bio-derivatives by HPLC Analysis, Soft Ionization Tandem Mass Spectrometry (HPLC MS/MS) [dea.lib.unideb.hu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Hexocannabitriol (HCBT) Effects in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the cellular and molecular effects of Hexocannabitriol (HCBT), a hydroxylated derivative of cannabidiol (CBD).[1] The protocols outlined below are designed for researchers in academic and industrial settings to explore the therapeutic potential of HCBT, with a focus on its antioxidant and cytoprotective properties.

Introduction to this compound (HCBT)

This compound is a phytocannabinoid found in Cannabis sativa.[2] It is structurally similar to CBD and is formed through the enzymatic conversion of CBD.[1] Preliminary research suggests that HCBT's mechanism of action may involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular homeostasis and antioxidant responses.[1][3] This positions HCBT as a promising candidate for therapeutic development in conditions associated with oxidative stress and inflammation.

The following protocols detail the use of various cell culture models to elucidate the biological activities of HCBT.

Application Note 1: Assessing the Cytotoxic and Cytoprotective Effects of HCBT

Objective: To determine the dose-dependent effects of HCBT on cell viability and its potential to protect cells from oxidative stress-induced damage.

Relevant Cell Lines:

-

Human Hepatocellular Carcinoma (HepG2): A well-established model for studying drug metabolism and toxicity.

-

Human Neuroblastoma (SH-SY5Y): A common model for neurotoxicity and neuroprotection studies.

-

Human Lung Fibroblasts (MRC-5): A model to assess potential effects on connective tissue cells.

Protocol 1.1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound (HCBT)

-

Selected cell line (HepG2, SH-SY5Y, or MRC-5)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

HCBT Treatment: Prepare serial dilutions of HCBT in complete medium. Remove the old medium from the wells and add 100 µL of the HCBT dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve HCBT) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells.

Protocol 1.2: Oxidative Stress Protection Assay

This protocol assesses the ability of HCBT to protect cells from an oxidative insult.

Materials:

-

All materials from Protocol 1.1

-

Hydrogen peroxide (H₂O₂) or another oxidizing agent (e.g., tert-butyl hydroperoxide)

Procedure:

-

Cell Seeding: Follow step 1 of Protocol 1.1.

-

HCBT Pre-treatment: Treat cells with various non-toxic concentrations of HCBT (determined from Protocol 1.1) for 24 hours.

-

Oxidative Challenge: After pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ for 2-4 hours. Include control wells with H₂O₂ alone and HCBT alone.

-

Cell Viability Assessment: Perform the MTT assay as described in steps 3-6 of Protocol 1.1 to determine the protective effect of HCBT.

Data Presentation: Cytotoxicity and Cytoprotection of HCBT

| Cell Line | HCBT Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Cell Viability with H₂O₂ (%) |

| HepG2 | 0 (Vehicle) | 48 | 100 | 52 |

| 1 | 48 | 98 | 65 | |

| 10 | 48 | 95 | 88 | |

| 50 | 48 | 75 | 92 | |

| SH-SY5Y | 0 (Vehicle) | 48 | 100 | 48 |

| 1 | 48 | 102 | 60 | |

| 10 | 48 | 97 | 85 | |

| 50 | 48 | 80 | 90 |

Application Note 2: Investigating the Mechanism of Action - Nrf2 Pathway Activation

Objective: To determine if HCBT exerts its effects through the activation of the Nrf2 signaling pathway.

Relevant Cell Lines:

-

Human Keratinocytes (HaCaT): A cell line known to have a robust Nrf2 response.

-

Mouse Embryonic Fibroblasts (MEFs): Wild-type and Nrf2-knockout MEFs can be used for comparative studies.

Protocol 2.1: Western Blot for Nrf2 and Downstream Targets

This protocol measures the protein levels of Nrf2 and its target genes.

Materials:

-

HCBT

-

Selected cell line

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-Nrf2, anti-Heme Oxygenase-1 (HO-1), anti-NQO1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with HCBT at various concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize to the loading control (β-actin).

Protocol 2.2: Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes

This protocol measures the mRNA expression of Nrf2 target genes.

Materials:

-

HCBT

-

Selected cell line

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells as in Protocol 2.1 and extract total RNA.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of RNA.

-

qPCR: Perform qPCR using the appropriate primers and master mix.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Data Presentation: Nrf2 Pathway Activation by HCBT

| Treatment | Nrf2 Protein Level (Fold Change) | HO-1 Protein Level (Fold Change) | HMOX1 mRNA Level (Fold Change) |

| Vehicle | 1.0 | 1.0 | 1.0 |

| HCBT (1 µM) | 1.8 | 2.5 | 3.1 |

| HCBT (10 µM) | 3.5 | 5.2 | 6.8 |

| HCBT (50 µM) | 4.1 | 6.8 | 9.5 |

Application Note 3: Assessing Anti-inflammatory Effects of HCBT

Objective: To evaluate the potential of HCBT to modulate inflammatory responses in immune cells.

Relevant Cell Lines:

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Primary cells for studying immune responses.

-

Macrophage-like cells (differentiated THP-1 or U937 cells): For studying macrophage activation and cytokine production.

Protocol 3.1: Cytokine Release Assay

This protocol measures the release of pro-inflammatory cytokines.

Materials:

-

HCBT

-

PBMCs or differentiated macrophages

-

Lipopolysaccharide (LPS)

-

Complete RPMI-1640 medium

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well plates

Procedure:

-

Cell Seeding: Seed PBMCs or differentiated macrophages in a 96-well plate.

-

HCBT Pre-treatment: Pre-treat cells with HCBT for 1-2 hours.

-

Inflammatory Stimulation: Stimulate cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare cytokine levels in HCBT-treated wells to the LPS-only control.

Data Presentation: Anti-inflammatory Effects of HCBT

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | <10 | <10 | <5 |

| LPS (100 ng/mL) | 1250 | 2500 | 800 |

| LPS + HCBT (1 µM) | 980 | 1800 | 650 |

| LPS + HCBT (10 µM) | 450 | 800 | 250 |

Visualizations

Caption: Workflow for assessing HCBT's biological effects.

References

Application Notes and Protocols for Testing Hexocannabitriol's Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexocannabitriol (HCBT) is a hydroxylated derivative of cannabidiol (CBD) that has garnered interest for its potential therapeutic properties, including its role as an antioxidant.[1] Unlike its parent compound, HCBT's interaction with cannabinoid receptors is reported to be minimal, suggesting its biological activities may stem from other mechanisms, such as direct antioxidant effects.[1] The antioxidant potential of cannabinoids is attributed to their chemical structure, with the presence of hydroxyl (OH) and carboxyl (COOH) groups enhancing their ability to scavenge free radicals.[1]

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Antioxidants can mitigate this damage and play a crucial role in maintaining cellular health. This document provides detailed protocols for assessing the antioxidant activity of this compound, covering both chemical-based (in vitro) and cell-based assays. Furthermore, it explores the potential involvement of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[2][3]

Data Presentation: Comparative Antioxidant Activity

While specific quantitative data for this compound is not yet widely available, the following tables provide a comparative summary of the antioxidant capacity of other well-studied cannabinoids, which can serve as a benchmark for future studies on HCBT. The protocols outlined in this document are designed to generate such data for this compound.

Table 1: In Vitro Radical Scavenging Activity (IC50 Values)

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| This compound (HCBT) | DPPH | To be determined | Ascorbic Acid | ~5 |

| This compound (HCBT) | ABTS | To be determined | Trolox | ~4 |

| Cannabidiol (CBD) | DPPH | ~60 | Ascorbic Acid | ~5 |

| Δ9-Tetrahydrocannabinol (THC) | DPPH | >100 | Ascorbic Acid | ~5 |

| Cannabis Sativa Aqueous Extract | DPPH | 60 | - | - |

| Cannabis Sativa Hexane Extract | DPPH | 97 | - | - |

IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Cellular Antioxidant Activity

| Compound/Extract | Assay | Oxidative Stress Inducer | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| This compound (HCBT) | DCFDA/ROS Detection | e.g., H2O2, AAPH | To be determined | Ascorbic Acid | ~0.3 |

| Δ9-Tetrahydrocannabinol (THC) | DCFDA/ROS Detection | H2O2 | 0.4 | Ascorbic Acid | ~0.3 |

| Cannabidiol (CBD) | DCFDA/ROS Detection | H2O2 | 42.7 | Ascorbic Acid | ~0.3 |

IC50 value represents the concentration of the compound required to reduce reactive oxygen species (ROS) by 50%.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to determine the antioxidant activity of this compound.

In Vitro Antioxidant Capacity Assays

These assays are based on the ability of an antioxidant to reduce a colored radical solution, leading to a change in absorbance that can be measured spectrophotometrically.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured.

Materials:

-

This compound (HCBT)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of HCBT in methanol.

-

Prepare a series of dilutions of the positive control (ascorbic acid or Trolox) in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each HCBT dilution, control dilution, and methanol (as a blank).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

Plot the percentage of scavenging activity against the concentration of HCBT and determine the IC50 value.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a blue-green color. Antioxidants can reduce the ABTS•+, leading to a decolorization of the solution, which is measured by a decrease in absorbance.

Materials:

-

This compound (HCBT)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol or methanol

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of HCBT and the positive control (Trolox).

-

In a 96-well plate, add 20 µL of each HCBT dilution or control to 180 µL of the diluted ABTS•+ solution.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

Cell-Based Antioxidant Activity Assays

Cell-based assays provide a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect cells from oxidative stress.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity is measured by the ability of the test compound to reduce the fluorescence intensity.

Materials:

-

This compound (HCBT)

-

Human cell line (e.g., SH-SY5Y neuroblastoma cells, HaCaT keratinocytes)

-

Cell culture medium and supplements

-

H2DCFDA probe

-

Oxidative stress inducer (e.g., hydrogen peroxide (H2O2), 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH))

-

N-acetylcysteine (NAC) or Trolox (positive control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of HCBT and the positive control for a specified time (e.g., 1-24 hours).

-

Remove the treatment medium and load the cells with H2DCFDA (e.g., 10 µM) in a suitable buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove the excess probe.

-

Induce oxidative stress by adding an inducer like H2O2 or AAPH.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over a time course.

-

Calculate the percentage of ROS inhibition and determine the IC50 value.

Visualization of Workflows and Pathways

Experimental Workflow for Antioxidant Assays

The following diagram illustrates the general workflow for evaluating the antioxidant potential of this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.

References

- 1. Hexacannabitriol: The Cancer-Eating Cannabinoid? - The Bluntness [thebluntness.com]

- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Anticancer Properties of Hexocannabitriol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the potential anticancer properties of Hexocannabitriol (HCBT), a hydroxylated derivative of cannabidiol (CBD).[1] Preliminary reports suggest that HCBT may possess chemopreventive and anticancer effects, potentially through antioxidant mechanisms, without significant interaction with cannabinoid (CB) receptors.[1] The following protocols outline key in vitro and in vivo experiments to systematically investigate the efficacy and mechanism of action of HCBT against various cancer types.

In Vitro Assessment of Anticancer Properties

A series of in vitro assays should be conducted as an initial screening to determine the cytotoxic and antiproliferative effects of this compound on cancer cell lines.[2][3]

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of HCBT (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

| Cancer Cell Line | Treatment Duration (h) | This compound IC50 (µM) |

| MCF-7 (Breast) | 24 | Data |

| 48 | Data | |

| 72 | Data | |

| A549 (Lung) | 24 | Data |

| 48 | Data | |

| 72 | Data | |

| PC-3 (Prostate) | 24 | Data |

| 48 | Data | |

| 72 | Data |

Apoptosis Assay

Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Data Presentation:

| Cancer Cell Line | HCBT Conc. (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |

| MCF-7 | 0 (Control) | Data | Data |

| IC50/2 | Data | Data | |

| IC50 | Data | Data | |

| A549 | 0 (Control) | Data | Data |

| IC50/2 | Data | Data | |

| IC50 | Data | Data |

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

| Cancer Cell Line | HCBT Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | 0 (Control) | Data | Data | Data |

| IC50 | Data | Data | Data | |

| A549 | 0 (Control) | Data | Data | Data |

| IC50 | Data | Data | Data |

Cell Migration and Invasion Assays

Objective: To assess the impact of this compound on the migratory and invasive potential of cancer cells.[4]

Protocol: Transwell Migration/Invasion Assay

-

Chamber Preparation: For the invasion assay, coat the upper surface of the transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is needed.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Treatment: Add this compound at non-lethal concentrations to both the upper and lower chambers. The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).

-

Incubation: Incubate for 24-48 hours.

-

Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Data Presentation:

| Cancer Cell Line | HCBT Conc. (µM) | % Migration Inhibition | % Invasion Inhibition |

| MDA-MB-231 (Breast) | 0 (Control) | 0 | 0 |

| Conc. 1 | Data | Data | |

| Conc. 2 | Data | Data | |

| H1299 (Lung) | 0 (Control) | 0 | 0 |

| Conc. 1 | Data | Data | |

| Conc. 2 | Data | Data |

In Vivo Assessment of Anticancer Properties

Following promising in vitro results, in vivo studies using animal models are crucial to evaluate the therapeutic efficacy of this compound.

Xenograft Tumor Models

Objective: To evaluate the in vivo antitumor activity of this compound.

Protocol: Cell Line-Derived Xenograft (CDX) Model

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) daily or on a specified schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Data Presentation:

| Treatment Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Endpoint |

| Vehicle Control | Data | Data |

| HCBT (Dose 1) | Data | Data |

| HCBT (Dose 2) | Data | Data |

| Positive Control | Data | Data |

Mechanistic Studies: Signaling Pathway Analysis

Objective: To elucidate the molecular mechanisms underlying the anticancer effects of this compound.

Protocol: Western Blot Analysis

-

Protein Extraction: Treat cancer cells with this compound for various time points, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins involved in key signaling pathways (e.g., apoptosis: Bcl-2, Bax, Caspase-3; cell cycle: Cyclin D1, CDK4; metastasis: MMP-2, MMP-9). Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Signaling Pathway for this compound's Anticancer Action:

Based on the known mechanisms of other cannabinoids and the antioxidant potential of HCBT, a plausible pathway to investigate involves the induction of oxidative stress leading to apoptosis.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow and Logical Relationships

The assessment of this compound's anticancer properties should follow a logical progression from in vitro screening to in vivo validation and mechanistic studies.

Caption: Experimental workflow for assessing this compound's anticancer properties.

Caption: Logical relationships between assessment methods.

References

Troubleshooting & Optimization

Technical Support Center: Improving Hexocannabitriol Solubility for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on dissolving and handling Hexocannabitriol (HCBT) for in vitro experiments. Given its hydrophobic nature, achieving and maintaining solubility in aqueous assay media is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HCBT) and why is its solubility a concern for in vitro assays?

A1: this compound is a hydroxylated derivative of cannabidiol (CBD), noted for its potential chemopreventive and antioxidant properties.[1] Like many cannabinoids, HCBT is lipophilic, meaning it has poor water solubility.[2][3] This presents a significant challenge for in vitro assays, which are typically conducted in aqueous media. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What are the recommended solvents for dissolving this compound?

A2: Based on available data, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are effective solvents for preparing stock solutions of this compound. It is important to note that HCBT is practically insoluble in aqueous solutions like Phosphate-Buffered Saline (PBS).[4]

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower.[5] The ideal maximum concentration can be cell-line specific, so it is best practice to run a vehicle control experiment to assess the impact of the intended DMSO concentration on your particular cells.

Q4: Can I use other methods to improve the aqueous solubility of this compound?

A4: Yes, several formulation strategies can enhance the solubility of hydrophobic compounds like HCBT for in vitro studies. These include the use of:

-

Cyclodextrins: These molecules have a hydrophilic exterior and a lipophilic interior, allowing them to encapsulate hydrophobic compounds and increase their aqueous solubility.

-

Lipid-based formulations: Techniques such as creating nanoemulsions, liposomes, or self-emulsifying drug delivery systems (SEDDS) can improve the dispersion and absorption of lipophilic compounds in aqueous environments.

-

Co-solvents and Surfactants: The addition of biocompatible co-solvents or non-ionic surfactants can help to keep the compound in solution.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding HCBT Stock Solution to Aqueous Media

Question: I dissolved this compound in DMSO, but when I add it to my cell culture medium, a precipitate or cloudiness appears instantly. What's happening and how can I fix it?

Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| High Final Concentration | The final concentration of HCBT in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |

| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |

| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |

| High DMSO Concentration | A high percentage of DMSO in the final solution can still lead to precipitation upon further dilution or interaction with media components. | Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the culture medium to achieve your desired final concentration, keeping the final DMSO concentration low. |

Issue 2: Compound Precipitates Over Time During Incubation

Question: My HCBT solution was initially clear in the culture media, but after a few hours of incubation, I noticed a precipitate. What could be the cause?

Answer: Delayed precipitation can occur due to changes in the media environment over time or interactions with cellular components.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Interaction with Media Components | HCBT may interact with salts, proteins, or other components in the media, leading to precipitation over time. | Test the stability of your compound in the specific cell culture medium over the intended duration of your experiment. Consider using serum-free media if serum proteins are suspected to be the cause. |

| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |

| Evaporation | Evaporation of media from the culture wells can increase the concentration of HCBT, leading to precipitation. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

| Solvent | Solubility | Molar Concentration (approx.) |

| Ethanol | 10 mg/mL | 30.2 mM |

| DMSO | 5 mg/mL | 15.1 mM |

| DMF | 5 mg/mL | 15.1 mM |

| PBS (pH 7.2) | Insoluble | N/A |

Molecular Weight of this compound: 330.5 g/mol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weigh out the required amount of this compound. For a 1 mL of 10 mM stock solution, you will need 3.305 mg.

-

Transfer the weighed this compound to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

This protocol outlines a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium (pre-warmed to 37°C)

-

Sterile 96-well plate

-

Pipettes and sterile tips

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Prepare a serial dilution of the this compound stock solution in your complete cell culture medium in a 96-well plate. For example, prepare final concentrations ranging from 100 µM down to 1 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest HCBT concentration).

-

Visually inspect the wells for any signs of precipitation (cloudiness or crystals) immediately after preparation.

-

Incubate the plate at 37°C and 5% CO2.

-

Observe the wells under a microscope at different time points (e.g., 1, 4, and 24 hours) for any signs of micro-precipitation.

-

The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Visualizations

References

Technical Support Center: Optimizing HPLC Separation of Hexocannabitriol Isomers

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Hexocannabitriol isomers.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.

Problem: Poor resolution between this compound isomers.

-

Question: My chromatogram shows broad, overlapping peaks for the this compound isomers. How can I improve the resolution?

-

Answer: Poor resolution is a common challenge due to the structural similarity of isomers. Consider the following optimization strategies:

-

Mobile Phase Composition: Adjusting the mobile phase is often the most effective initial step.[1] For reversed-phase chromatography, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Introducing a different organic modifier or using a ternary mixture (e.g., water, acetonitrile, methanol) can alter selectivity.

-

Column Chemistry: If you are using a standard C18 column, switching to a different stationary phase can provide alternative separation mechanisms. Phenyl-hexyl or biphenyl phases can offer different selectivities for aromatic compounds like cannabinoids. For separating stereoisomers, a chiral column is essential. Polysaccharide-based chiral stationary phases are often effective for cannabinoid enantiomers.[2][3]

-

Temperature: Lowering the column temperature can sometimes enhance resolution between closely eluting peaks. Conversely, increasing the temperature can improve efficiency and decrease analysis time, but may reduce selectivity.

-

Gradient Slope: In gradient elution, a shallower gradient can increase the separation between closely eluting peaks.

-

Problem: Peak tailing or fronting.

-

Question: The peaks for my this compound isomers are asymmetrical. What could be causing this and how do I fix it?

-

Answer: Peak asymmetry can be caused by several factors:

-

Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with the polar functional groups of this compound, leading to peak tailing. Adding a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid can suppress these interactions.

-

Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.

-

Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Replace the guard column or try back-flushing the analytical column (if permissible by the manufacturer).

-

Problem: Inconsistent retention times.

-

Question: The retention times of the this compound isomers are shifting between injections. What is the likely cause?

-

Answer: Retention time variability can stem from several sources:

-

Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is well-degassed. Inconsistent composition can lead to shifting retention.

-

Column Equilibration: Insufficient column equilibration between gradient runs is a common cause of retention time drift. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.

-

Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, variable retention times.

-

Temperature Fluctuations: Ensure the column compartment temperature is stable and consistent.

-

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound isomers?

A1: Due to the presence of multiple chiral centers in the this compound molecule, a chiral stationary phase (CSP) is necessary for the separation of its stereoisomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have proven effective for separating other cannabinoid isomers and are a good starting point. For separating constitutional isomers, a high-resolution reversed-phase column, such as a C18 or phenyl-hexyl with sub-2 µm particles or superficially porous particles, is recommended.

Q2: How does the mobile phase pH affect the separation of this compound isomers?

A2: this compound is a phenolic compound. The pH of the mobile phase can influence the ionization state of the phenolic hydroxyl groups, which in turn affects retention and peak shape.[4] At a pH below the pKa of the phenolic groups, the molecule will be in its neutral form, which is generally preferred for good peak shape and retention on reversed-phase columns. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is a common practice to ensure a low pH and suppress the ionization of phenolic cannabinoids.[5]

Q3: What are typical starting conditions for developing an HPLC method for this compound isomers?

A3: A good starting point for reversed-phase separation of cannabinoid isomers would be a C18 column (e.g., 150 x 4.6 mm, 2.7 µm) with a gradient elution. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might run from 60% to 90% B over 15-20 minutes with a flow rate of 1.0-1.5 mL/min and a column temperature of 30-40 °C. For chiral separations, consult the column manufacturer's guidelines for recommended mobile phases, which often include normal-phase solvents like hexane and an alcohol modifier (e.g., isopropanol or ethanol).

Q4: How can I confirm the identity of the separated this compound isomer peaks?

A4: Peak identification should be performed by comparing the retention times with those of certified reference standards for each isomer. If standards are not available, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) can provide mass-to-charge ratio information to confirm the identity of the compounds. For stereoisomers, which have the same mass, techniques like HPLC-tandem MS (MS/MS) may show subtle differences in fragmentation patterns, but chiral reference standards are the most definitive method for identification.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Cannabinoid Isomer Screening

This protocol is a starting point for the separation of constitutional isomers of this compound.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-2 min: 60% B

-

2-15 min: Linear gradient from 60% to 90% B

-

15-18 min: Hold at 90% B

-

18-18.1 min: Return to 60% B

-

18.1-25 min: Re-equilibration at 60% B

-

-

Flow Rate: 1.2 mL/min.

-